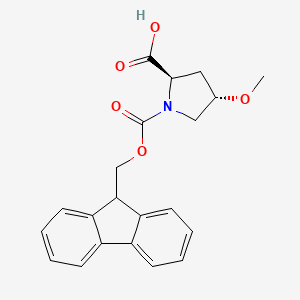

(4S)-1-Fmoc-4-methoxy-D-proline

Description

Absolute Configuration at C-2 and C-4 Positions

The stereochemistry of (4S)-1-Fmoc-4-methoxy-D-proline is precisely defined by the spatial arrangement of substituents around two chiral centers within its pyrrolidine (B122466) ring: the C-2 and C-4 positions.

C-2 Position: The "D" designation in D-proline refers to the absolute configuration at the α-carbon (the C-2 position). According to the Cahn-Ingold-Prelog (CIP) priority rules, this corresponds to an (R) configuration. This is a key distinction from the naturally occurring L-proline, which has an (S) configuration at the C-2 position. mdpi.comyoutube.com The incorporation of D-amino acids into peptide chains is a common strategy to increase resistance to enzymatic degradation by proteases, which are typically specific for L-amino acids. mdpi.comnih.gov

Therefore, the complete stereochemical description of this compound is (2R, 4S) .

IUPAC Naming and Related Stereoisomers

The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid . achemblock.com The name encapsulates all key features: the (2R,4S) stereochemistry, the pyrrolidine-2-carboxylic acid core, the 4-methoxy substituent, and the N-1 fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound is one of four possible stereoisomers resulting from the two chiral centers. Understanding these isomers is crucial for appreciating the specificity required in peptide synthesis.

| Common Name | Absolute Configuration | IUPAC Name | CAS Number |

|---|---|---|---|

| This compound | (2R, 4S) | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | N/A |

| (4R)-1-Fmoc-4-methoxy-D-proline | (2R, 4R) | (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | 2137090-83-4 achemblock.com |

| (4S)-1-Fmoc-4-methoxy-L-proline | (2S, 4S) | (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | N/A |

| (4R)-1-Fmoc-4-methoxy-L-proline | (2S, 4R) | (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid | 244132-31-8 wuxiapptec.com |

Contextualization within D-Amino Acid Peptides and Peptidomimetics

This compound is a valuable building block in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified properties. Its utility stems from two key features: the D-configuration and the 4-methoxy substitution.

Role of the D-Proline Core: The incorporation of D-amino acids is a cornerstone of modern medicinal chemistry. Peptides containing D-proline exhibit enhanced stability in biological systems because they are poor substrates for proteases, the enzymes that rapidly degrade natural L-peptides. mdpi.comnih.gov This increased proteolytic resistance translates to a longer biological half-life, a desirable trait for therapeutic agents. The D-proline chemotype has been identified in numerous enzyme inhibitors and approved drugs. mdpi.com

Influence of the 4-Methoxy Group: The substituent at the 4-position of the proline ring plays a critical role in controlling peptide conformation. sigmaaldrich.com Electron-withdrawing substituents, such as the methoxy (B1213986) group, affect the puckering of the five-membered ring and the rotational barrier of the peptide bond preceding the proline residue (the Xaa-Pro bond). thieme-connect.de Research on related compounds like (2S,4S)-4-methoxyproline has shown that the 4S-methoxy group helps enforce a Cγ-endo ring pucker, a specific conformational state of the pyrrolidine ring. nih.gov This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns, within a peptide, thereby influencing its binding affinity and biological activity. nih.gov

By combining the enzymatic stability conferred by the D-amino acid core with the conformational control provided by the 4S-methoxy group, chemists can design highly structured, stable, and potent peptidomimetics for various therapeutic and research applications. nih.gov

Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| This compound | (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid |

| (4R)-1-Fmoc-4-methoxy-D-proline | (2R,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid achemblock.com |

| (4S)-1-Fmoc-4-methoxy-L-proline | (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid |

| (4R)-1-Fmoc-4-methoxy-L-proline | (2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid wuxiapptec.com |

| Fmoc | Fluorenylmethoxycarbonyl |

| mop | (2S,4S)-4-methoxyproline nih.gov |

| Hyp | (2S,4R)-4-hydroxyproline nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO5/c1-26-13-10-19(20(23)24)22(11-13)21(25)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEFBAHAZRPPFE-ORAYPTAESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 4s 1 Fmoc 4 Methoxy D Proline

Chemical Structure and Stereochemistry

The structure of (4S)-1-Fmoc-4-methoxy-D-proline is defined by a D-proline core, meaning the carboxyl group at C2 has an R-configuration. The methoxy (B1213986) group is attached at the C4 position with an S-configuration. The pyrrolidine (B122466) nitrogen is protected with a fluorenylmethoxycarbonyl (Fmoc) group, which is standard for solid-phase peptide synthesis.

IUPAC Name: (2R,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-methoxypyrrolidine-2-carboxylic acid

Stereochemical Descriptors:

C2: R-configuration (characteristic of D-proline)

C4: S-configuration

This combination results in a trans relationship between the carboxyl group at C2 and the methoxy group at C4.

Tabulated Physical and Chemical Properties

While a specific CAS number for the (2R,4S) isomer is not readily found in public databases, its properties can be reliably inferred from its diastereomers and enantiomers. The related isomer, (2R,4R)-1-Fmoc-4-methoxy-D-proline, has the CAS number 2137090-83-4. umn.edu

Below are the key physicochemical properties for the title compound.

| Property | Value |

| Molecular Formula | C₂₁H₂₁NO₅ |

| Molecular Weight | 367.4 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Purity | Typically >95% for commercial products |

| Solubility | Soluble in organic solvents like DMF, DCM |

| CAS Number | Not available for (2R,4S) isomer. (2R,4R) isomer is 2137090-83-4. umn.edu |

Spectroscopic Data

Specific experimental spectroscopic data for this compound are not widely published. However, the expected spectroscopic characteristics can be predicted based on its structure and data from closely related analogues like (2S,4S)-4-methoxyproline (mop). nih.gov

¹H NMR: The spectrum would show characteristic signals for the Fmoc group protons, typically in the aromatic region (7.3-7.9 ppm). Signals for the proline ring protons would appear in the aliphatic region, along with a singlet for the methoxy group protons (~3.3 ppm). The protons at C2 and C4 would be key for confirming the stereochemistry.

¹³C NMR: The spectrum would display signals for the carbonyl carbons of the Fmoc and carboxylic acid groups (~155 ppm and ~173 ppm, respectively). Numerous signals would correspond to the aromatic carbons of the fluorenyl group, and distinct signals would appear for the carbons of the pyrrolidine ring and the methoxy group (~56 ppm). nih.gov

Mass Spectrometry (ESI-MS): The expected mass-to-charge ratio ([M+H]⁺) would be approximately 368.15, corresponding to the protonated molecule. The sodium adduct ([M+Na]⁺) would be observed at approximately 390.13. nih.gov

Advanced Synthetic Methodologies for 4s 1 Fmoc 4 Methoxy D Proline and Its Precursors

Stereoselective Synthesis Strategies from Chiral Pool Precursors

The efficient synthesis of enantiomerically pure (4S)-1-Fmoc-4-methoxy-D-proline relies on the use of readily available chiral starting materials. The most common and cost-effective approach involves the stereospecific modification of a suitable D-proline scaffold.

Derivation from 4-Hydroxy-D-proline or Related D-Proline Scaffolds

The primary chiral pool precursor for the synthesis of (4S)-4-methoxy-D-proline is cis-4-hydroxy-D-proline, which is commercially available and possesses the (2R, 4R) stereochemistry. sigmaaldrich.comnih.govalfa-chemistry.comtcichemicals.com The synthetic challenge lies in the inversion of the stereocenter at the C4 position from R to S.

A plausible synthetic route commences with the protection of both the secondary amine and the carboxylic acid functionalities of (2R, 4R)-4-hydroxy-D-proline. The amine is typically protected with a group that is stable under the conditions of the subsequent stereochemical inversion step, such as the tert-butyloxycarbonyl (Boc) group. The carboxylic acid is often converted to a methyl or benzyl (B1604629) ester. With the precursor appropriately protected, the key transformation of the hydroxyl group into a methoxy (B1213986) group with inversion of configuration can be undertaken. Following this, deprotection of the amine and carboxylic acid and subsequent N-terminal protection with the fluorenylmethyloxycarbonyl (Fmoc) group yields the final product.

| Starting Material | Key Transformation | Target Intermediate |

| cis-4-Hydroxy-D-proline ((2R, 4R)-HDP) | Protection of amine and carboxylic acid | Boc-(2R, 4R)-HDP-OMe |

| Boc-(2R, 4R)-HDP-OMe | Stereoinversion of C4-hydroxyl to methoxy | Boc-(2R, 4S)-4-methoxy-D-proline-OMe |

| Boc-(2R, 4S)-4-methoxy-D-proline-OMe | Deprotection and Fmoc-protection | This compound |

Key Stereocontrol Steps and Reaction Mechanisms

The critical step in the synthesis is the stereoselective conversion of the C4 hydroxyl group with inversion of configuration. The Mitsunobu reaction is a powerful and widely utilized method for achieving this transformation in a single step. wikipedia.orgorganic-chemistry.orgnih.gov

The mechanism of the Mitsunobu reaction involves the activation of the secondary alcohol of the protected 4-hydroxy-D-proline with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a highly reactive alkoxyphosphonium salt. The key to the stereochemical inversion is the subsequent nucleophilic attack by methanol (B129727) (in this case) on the C4 carbon, which proceeds via a classic Sₙ2 mechanism. wikipedia.org This backside attack displaces the activated oxygen, leading to a clean inversion of the stereocenter from R to S.

Table of Mitsunobu Reaction Components and Their Roles:

| Reagent | Role in the Reaction |

| Protected (2R, 4R)-4-hydroxy-D-proline | Substrate with the alcohol to be inverted |

| Triphenylphosphine (PPh₃) | Activates the alcohol |

| Diethyl azodicarboxylate (DEAD) | Oxidant, facilitates phosphonium (B103445) salt formation |

| Methanol (CH₃OH) | Nucleophile that introduces the methoxy group |

The reaction is known for its reliability and high degree of stereospecificity, making it ideal for the synthesis of chiral molecules like (4S)-4-methoxy-D-proline.

Role of the Fmoc Protecting Group in Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its unique cleavage properties, which allow for an orthogonal protection strategy.

Introduction of the Fmoc Group

The Fmoc group is introduced onto the secondary amine of 4-methoxy-D-proline under basic conditions. Common reagents for this transformation include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). rsc.orgtotal-synthesis.com The reaction is typically carried out in a biphasic system, such as dioxane and aqueous sodium bicarbonate, or in an organic solvent with a non-nucleophilic base. rsc.org The use of Fmoc-OSu is often preferred as it is more stable and tends to produce fewer side products compared to the more reactive Fmoc-Cl. total-synthesis.com

Orthogonality and Selective Deprotection Strategies in Solid-Phase Peptide Synthesis

The primary advantage of the Fmoc group in SPPS is its lability to mild bases, while being stable to the acidic conditions used to cleave most side-chain protecting groups. This "orthogonality" is fundamental to the successful stepwise assembly of peptides on a solid support.

In a typical Fmoc-based SPPS cycle, the N-terminal Fmoc group of the resin-bound amino acid is removed with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). This deprotection occurs via a β-elimination mechanism. The exposed N-terminal amine is then ready to be coupled with the next Fmoc-protected amino acid in the sequence.

The side chains of other amino acids in the peptide are protected with acid-labile groups, such as tert-butyl (tBu) for alcohols and phenols, or triphenylmethyl (Trt) for the carboxamide of asparagine. nih.gov These groups remain intact during the piperidine-mediated Fmoc deprotection steps. At the end of the synthesis, all the acid-labile side-chain protecting groups and the peptide-resin linkage are cleaved simultaneously in a single step using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

Table of Orthogonal Protecting Groups in Fmoc SPPS:

| Protecting Group | Protected Functionality | Cleavage Condition | Stability |

| Fmoc | α-Amine | 20% Piperidine in DMF | Stable to acid |

| Boc, tBu, Trt | Side-chains (e.g., Lys, Asp, Tyr, Asn) | Strong acid (e.g., TFA) | Stable to mild base |

"Proline Editing" and On-Resin Modifications for Analog Generation

While the solution-phase synthesis of individual proline analogs like this compound is a valid approach, a more recent and highly efficient strategy involves the modification of proline residues directly on the solid support after their incorporation into a peptide chain. This technique, often referred to as "proline editing," bypasses the need for the multi-step synthesis and purification of individual building blocks. nih.govnih.govacs.orgresearchgate.netumn.edu

The core principle of proline editing is to incorporate a commercially available and relatively inexpensive protected hydroxyproline (B1673980), such as Fmoc-(2S, 4R)-4-hydroxyproline, into a growing peptide chain during standard Fmoc-SPPS. nih.gov The hydroxyl group of the hydroxyproline is typically protected with a group that can be removed orthogonally to both the N-terminal Fmoc group and the acid-labile side-chain protecting groups. A common choice for this hydroxyl protection is the trityl (Trt) group, which can be selectively cleaved with dilute TFA. nih.gov

Once the full-length peptide is assembled, the hydroxyl protecting group on the proline residue is removed. The now-free hydroxyl group can be subjected to a variety of chemical transformations directly on the resin. To generate a (4S)-methoxyproline residue from an incorporated (4R)-hydroxyproline, a Mitsunobu reaction can be performed on the resin-bound peptide using methanol as the nucleophile. nih.govnih.gov This inverts the stereochemistry at the C4 position and introduces the methoxy group in a single step.

This on-resin approach offers remarkable flexibility, allowing for the generation of a diverse library of proline-containing peptide analogs from a single, common precursor peptide. nih.govnih.gov

Solution-Phase Synthetic Routes and Efficiency Optimization

A common and effective pathway commences with an appropriately protected derivative of cis-4-hydroxy-D-proline. The synthesis can be logically divided into two primary stages: the O-methylation of the hydroxyl group and the subsequent N-Fmoc protection.

Stage 1: Synthesis of (4S)-4-methoxy-D-proline Precursor

The critical step in forming the precursor is the methylation of the C4 hydroxyl group. A reported method utilizes an N-terminally protected cis-4-hydroxy-D-proline derivative, such as N-Boc-cis-4-hydroxy-D-proline benzyl ester. nih.gov The O-methylation is achieved by treating this substrate with methyl iodide in the presence of silver(I) oxide. nih.gov This reaction proceeds to form N-Boc-(4S)-4-methoxy-D-proline benzyl ester. Following methylation, the benzyl ester is cleaved via hydrogenolysis to yield the carboxylic acid, N-Boc-(4S)-4-methoxy-D-proline (Boc-mop-OH). nih.gov

Stage 2: Fmoc Protection

The final stage involves the deprotection of the N-Boc group and subsequent introduction of the Fmoc group.

Boc Deprotection: The N-Boc protecting group of Boc-mop-OH is efficiently removed under acidic conditions. A solution of 4 N hydrogen chloride in dioxane is typically employed, stirring at room temperature for several hours to ensure complete deprotection. nih.gov The resulting amine hydrochloride salt is then carefully neutralized.

N-Fmoc Protection: The free secondary amine is then protected using an Fmoc-donating reagent. A highly effective method involves reacting the amine with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). nih.gov The reaction is often performed in a biphasic system consisting of an aqueous sodium bicarbonate solution and an organic solvent like dioxane. nih.gov This Schotten-Baumann-type condition allows for efficient acylation while neutralizing the liberated acid. The final product, this compound, is then isolated through extraction and purification. nih.gov

The following table summarizes a reported solution-phase route for the target compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Reference |

| 1 | Boc-hyp-OBn | Methyl iodide, Silver(I) oxide | Boc-mop-OBn | nih.gov |

| 2 | Boc-mop-OBn | H₂, Pd/C | Boc-mop-OH | nih.gov |

| 3 | Boc-mop-OH | 4 N HCl in dioxane | H-mop-OH·HCl | nih.gov |

| 4 | H-mop-OH·HCl | Fmoc-OSu, NaHCO₃, Dioxane/H₂O | This compound | nih.gov |

| Table 1: Solution-Phase Synthetic Route for this compound. |

Efficiency Optimization

Choice of Fmoc Reagent: While Fmoc-OSu is commonly used due to its stability and reactivity, an alternative is 9-fluorenylmethyl chloroformate (Fmoc-Cl). rsc.org Fmoc-Cl is highly reactive but sensitive to moisture. The choice between Fmoc-OSu and Fmoc-Cl often depends on the specific substrate, desired reaction kinetics, and purification strategy. Fmoc-OSu is generally favored for its ease of handling and for minimizing the formation of oligopeptide byproducts during the preparation of Fmoc amino acid derivatives.

Reaction Conditions for Fmoc Protection: The efficiency of the N-Fmoc protection step is highly dependent on the base and solvent system. The use of a mild inorganic base like sodium bicarbonate in an aqueous/organic mixture is a standard and effective method. nih.gov Alternative conditions, such as using organic bases like pyridine (B92270) in an anhydrous solvent like dichloromethane, can also be employed. rsc.org The optimization of pH, temperature, and reaction time is crucial to drive the reaction to completion and prevent potential side reactions, such as racemization, although this is less of a concern for secondary amino acids like proline derivatives.

Purification Strategies: Each step requires robust purification to ensure the purity of the subsequent intermediate. The final product, this compound, is typically a solid that can be purified by washing the aqueous solution with a non-polar solvent like ether to remove unreacted Fmoc-OSu and its byproducts, followed by acidification and extraction into an organic solvent. nih.gov Further purification can be achieved through recrystallization or chromatography if necessary.

The following table outlines key parameters for optimizing the crucial N-Fmoc protection step.

| Parameter | Option 1 | Option 2 | Considerations | Reference |

| Fmoc Reagent | Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) | Fmoc-Cl (9-fluorenylmethyl chloroformate) | Fmoc-OSu offers better stability and handling. Fmoc-Cl is more reactive but moisture-sensitive. | nih.govrsc.org |

| Base | Sodium Bicarbonate (NaHCO₃) | Triethylamine (TEA) / DIPEA | Inorganic bases in aqueous media are common. Organic bases are used in anhydrous conditions. | nih.gov |

| Solvent System | Dioxane / Water | Dichloromethane (DCM) / DMF | Biphasic systems facilitate easy workup. Anhydrous organic solvents may be needed for sensitive substrates. | nih.govrsc.org |

| Purification | Aqueous workup, extraction, recrystallization | Column chromatography | The choice depends on the scale and required purity of the final product. | nih.gov |

| Table 2: Optimization Parameters for the N-Fmoc Protection Step. |

Conformational Analysis and Stereoelectronic Effects of 4 Methoxy D Proline Systems

Pyrrolidine (B122466) Ring Pucker Conformations (Cγ-endo vs. Cγ-exo)

The pyrrolidine ring of a proline residue is not planar and typically adopts one of two major low-energy envelope conformations, defined by the puckering of the Cγ carbon. These are termed Cγ-exo and Cγ-endo. nih.gov

Cγ-exo: The Cγ atom is puckered on the face opposite to the Cδ-bound nitrogen substituent (and trans to the Cα-carbonyl group). This conformation is associated with more compact backbone torsion angles (φ, ψ). nih.gov

Cγ-endo: The Cγ atom is puckered on the same face as the Cδ-bound nitrogen substituent (and cis to the Cα-carbonyl group). This pucker generally leads to more extended backbone conformations. nih.gov

In the case of (4S)-1-Fmoc-4-methoxy-D-proline, the stereochemistry is (2R, 4S). This places the methoxy (B1213986) group at C4 in a trans relationship to the carboxylic acid group at C2. This substitution pattern is analogous to that of (2S, 4R)-substituted L-prolines, such as (2S, 4R)-4-hydroxyproline (Hyp) and (2S, 4R)-4-fluoroproline (Flp). For these derivatives, the presence of an electronegative substituent in the 4R position (relative to L-proline) strongly biases the conformational equilibrium toward the Cγ-exo pucker. nih.govnih.gov This preference is driven by powerful stereoelectronic effects that override simple steric considerations. nih.gov

| Proline Derivative | Relative Stereochemistry (C2 vs. C4) | Favored Ring Pucker | Reference |

|---|---|---|---|

| (4S)-Methoxy-D-proline | trans | Cγ-exo | nih.govnih.gov |

| (4R)-Hydroxy-L-proline (Hyp) | trans | Cγ-exo | nih.govnih.gov |

| (4R)-Fluoro-L-proline (Flp) | trans | Cγ-exo | nih.gov |

| (4S)-Hydroxy-L-proline (hyp) | cis | Cγ-endo | nih.govnih.gov |

| (4S)-Fluoro-L-proline (flp) | cis | Cγ-endo | nih.govresearchgate.net |

Influence on Peptide Bond Cis/Trans Isomerism Preceding 4-Methoxy-D-proline Residues

The puckering of the proline ring has a direct and profound influence on the conformational equilibrium of the preceding peptide bond (the ω angle), which can exist in either a cis (ω ≈ 0°) or trans (ω ≈ 180°) conformation. The interconversion between these isomers is a slow process that can be a rate-limiting step in protein folding. nih.govnih.gov

A strong correlation exists between the ring pucker and the preferred amide bond conformation:

Cγ-exo Pucker: Stabilizes the trans amide bond. nih.govresearchgate.net

Cγ-endo Pucker: Is more compatible with, and can stabilize, the cis amide bond. nih.govnih.gov

Given that (4S)-4-methoxy-D-proline strongly favors the Cγ-exo pucker, its incorporation into a peptide chain is expected to significantly increase the preference for the trans conformation of the preceding Xaa-Pro bond. This effect is attributed in part to the enhancement of a stabilizing n→π* interaction between the lone pair of the preceding carbonyl oxygen (Oi-1) and the π* orbital of the proline carbonyl carbon (C'i), an interaction that is geometrically favored in the Cγ-exo/trans-amide state. nih.gov

| Favored Ring Pucker | Favored Preceding Amide Bond Conformation (ω) | Reference |

|---|---|---|

| Cγ-exo | trans (ω ≈ 180°) | nih.govresearchgate.net |

| Cγ-endo | cis (ω ≈ 0°) / weak trans preference | nih.govnih.gov |

Stereoelectronic Interactions Governing Conformational Preferences

The strong preference for the Cγ-exo pucker in (4S)-4-methoxy-D-proline is a classic example of a stereoelectronic effect, specifically a gauche effect . nih.gov This principle dictates that a conformation will be favored if it maximizes stabilizing orbital interactions, even at the cost of some steric strain.

In 4-substituted prolines, the key interaction involves the electronegative substituent at the Cγ position (the methoxy group in this case). The Cγ-exo pucker is stabilized because it places the electronegative methoxy group in a pseudo-axial orientation, which creates a gauche relationship between the Cγ–O bond and the adjacent Cβ–Cα and Cδ–N bonds. nih.govnih.gov This arrangement is electronically favorable due to hyperconjugation—a stabilizing orbital overlap between the electron-rich C-H bonds (σ orbitals) on the Cβ and Cδ atoms and the electron-deficient antibonding orbital (σ*) of the Cγ–O bond. nih.gov This electronic stabilization is potent enough to overcome the steric preference for the substituent to be in a pseudo-equatorial position (which would correspond to the Cγ-endo pucker for this stereoisomer).

Computational Chemistry Approaches for Conformational Landscape Elucidation

The precise quantification of conformational preferences and the underlying energetic contributions in molecules like this compound relies heavily on computational chemistry. shu.edufrontiersin.org Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are employed to determine the relative energies of different conformers (e.g., Cγ-exo vs. Cγ-endo) and the energy barriers for their interconversion. nih.govresearchgate.net

These computational analyses allow for:

Mapping Potential Energy Surfaces: Elucidating the full conformational landscape to identify all stable low-energy states.

Quantifying Energy Differences: Calculating the energy difference (ΔE) between the Cγ-exo and Cγ-endo states, providing a measure of the puckering preference. For analogous systems like (2S, 4R)-fluoroproline, the exo pucker is favored by several kcal/mol. researchgate.net

Analyzing Orbital Interactions: Using techniques like Natural Bond Orbital (NBO) analysis to visualize and quantify the specific hyperconjugative interactions responsible for the observed stereoelectronic effects. nih.gov

Simulating Dynamic Behavior: Employing Molecular Dynamics (MD) simulations to study the dynamic equilibrium between conformational states in solution, providing insights that are comparable to experimental techniques like NMR spectroscopy. ucl.ac.uk

These computational approaches have been instrumental in confirming that the conformational bias in 4-substituted prolines is primarily driven by stereoelectronic effects rather than sterics, providing a robust framework for the rational design of peptides with specific, predictable structures. nih.govscispace.com

Applications of 4s 1 Fmoc 4 Methoxy D Proline As a Chiral Building Block in Peptide Chemistry

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, allowing for the efficient assembly of peptide chains on a solid support. peptide.com The use of the Fmoc (9-fluorenylmethoxycarbonyl) protecting group for the α-amine is standard, offering the advantage of mild basic cleavage conditions which are compatible with a wide range of sensitive amino acid side chains. sigmaaldrich.com The integration of (4S)-1-Fmoc-4-methoxy-D-proline into SPPS protocols follows these general principles, though with specific considerations due to its structure.

Coupling Efficiency and Side Reactions in SPPS with this compound

The coupling of any amino acid during SPPS is a critical step, and its efficiency can be affected by various factors, including steric hindrance. This compound is a secondary amino acid, which inherently presents greater steric bulk around the nitrogen atom compared to primary amino acids. This can lead to slower coupling kinetics.

Coupling Efficiency: To overcome the challenge of coupling sterically hindered amino acids like proline derivatives, highly efficient coupling reagents are employed. While specific quantitative data on the coupling efficiency of this compound is not extensively documented in publicly available literature, the general practice for proline and its derivatives involves the use of potent activating agents. These reagents convert the carboxylic acid of the incoming Fmoc-amino acid into a highly reactive species capable of rapidly acylating the free amine of the resin-bound peptide chain. Common strategies to ensure high coupling yields include using an excess of the amino acid and coupling reagent, extending reaction times, or performing a "double coupling," where the coupling step is repeated before proceeding to the next deprotection cycle. nih.gov

Interactive Data Table: Common Coupling Reagents for Hindered Amino Acids The table below lists common coupling reagents used in SPPS that are effective for difficult couplings, such as those involving proline derivatives.

| Coupling Reagent | Full Name | Activating Species | Key Features |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | 7-Aza-1-hydroxybenzotriazole (HOAt) ester | High efficiency, low racemization. |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1-Hydroxybenzotriazole (HOBt) ester | Widely used, effective and economical. |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt ester | Powerful phosphonium-based reagent. |

| PyBrOP® | Bromotripyrrolidinophosphonium hexafluorophosphate | Acylphosphonium bromide | Very high reactivity, useful for extremely difficult couplings. |

Side Reactions: The incorporation of proline derivatives can be associated with specific side reactions. One of the most common is the formation of diketopiperazines (DKP). This intramolecular cyclization reaction occurs at the dipeptide stage, where the N-terminal deprotected amine attacks the ester linkage to the resin, cleaving the dipeptide from the solid support. nih.govmdpi.com This side reaction is particularly prevalent when proline is the second residue in the sequence. nih.gov Using resins where the linker is sterically bulky, such as 2-chlorotrityl chloride resin, can help mitigate DKP formation. nih.gov

Another potential issue is incomplete Fmoc deprotection. The basic conditions required to remove the Fmoc group (typically 20% piperidine (B6355638) in DMF) can sometimes be insufficient for complete deprotection, especially within aggregated peptide sequences, leading to deletion sequences in the final product. mdpi.com Monitoring the Fmoc deprotection, for example by UV absorbance of the dibenzofulvene-piperidine adduct, is a common quality control step. nih.gov

Automated Peptide Synthesis Considerations

Automated peptide synthesizers have become indispensable tools in research and development, enabling the rapid and reliable production of peptides. nih.gov The use of non-standard amino acids like this compound is fully compatible with most modern automated synthesizers.

For automated synthesis, a solution of this compound is typically placed in a specific vial on the instrument's amino acid rack. The synthesis protocol can be programmed to account for the potentially slower coupling kinetics of this hindered amino acid. Standard instrument protocols for proline can be used as a starting point. Adjustments may include:

Extended Coupling Times: The software can be set to allow the coupling reaction to proceed for a longer duration (e.g., 60-120 minutes) compared to standard amino acids (e.g., 30-60 minutes). nih.gov

Double Coupling: The protocol can be programmed to perform the coupling step twice with a fresh portion of activated amino acid and reagent before moving to the next cycle.

Choice of Reagents: The synthesizer can be configured to use more potent coupling reagents like HATU specifically for the incorporation of the 4-methoxy-D-proline residue. nih.gov

Fmoc chemistry is particularly well-suited for automation because the deprotection byproduct has a strong UV absorbance, allowing for real-time monitoring of the deprotection step to ensure its completion. nih.gov

Integration into Solution-Phase Peptide Synthesis Strategies

While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for the large-scale production of shorter peptides or for the synthesis of peptide segments that can be later joined together (fragment condensation). nih.gov

The integration of this compound into a solution-phase strategy involves a series of protection, coupling, and deprotection steps carried out in an appropriate solvent. Research on the closely related L-enantiomer, (2S,4S)-4-methoxyproline (mop), provides a clear blueprint for how this can be achieved. nih.gov In one example, the tripeptide segment Fmoc-mop-Pro-Gly-OH was synthesized in solution. nih.gov This involved coupling Fmoc-mop-OH with a dipeptide ester (H-Pro-Gly-OBn) using a coupling reagent, followed by deprotection of the C-terminal benzyl (B1604629) ester via hydrogenolysis. nih.gov

A plausible synthetic route for a dipeptide containing this compound in solution phase is outlined below.

Interactive Data Table: Plausible Route for Solution-Phase Synthesis of a Dipeptide

| Step | Description | Reactants | Reagents | Product |

| 1 | C-terminal Protection | L-Alanine | Benzyl alcohol, p-Toluenesulfonic acid | H-Ala-OBn |

| 2 | Peptide Coupling | This compound, H-Ala-OBn | PyBOP, DIPEA, DMF | Fmoc-(4S)-mop-Ala-OBn |

| 3 | N-terminal Deprotection | Fmoc-(4S)-mop-Ala-OBn | 20% Piperidine in DMF | H-(4S)-mop-Ala-OBn |

| 4 | C-terminal Deprotection | Fmoc-(4S)-mop-Ala-OBn | H₂, Pd/C | Fmoc-(4S)-mop-Ala-OH |

This table presents a generalized, plausible route based on established peptide chemistry principles and literature examples with similar compounds.

Design and Synthesis of Conformationally Constrained Peptidomimetics

A major application of modified amino acids is in the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties such as higher stability against proteolysis and better oral bioavailability. nih.gov The rigid pyrrolidine (B122466) ring of proline is a foundational element for conformational constraint, and substitution at the 4-position with a methoxy (B1213986) group provides a powerful tool to further control the peptide's three-dimensional shape. yonsei.ac.kr

Modulating Secondary Structures (e.g., β-turns, helices)

The conformation of the proline ring is not planar and exists in two main "puckered" forms: Cγ-endo (where the γ-carbon is on the same side of the ring as the carboxyl group) and Cγ-exo (where it is on the opposite side). The introduction of an electron-withdrawing substituent at the 4-position, such as a methoxy group, has a profound stereoelectronic effect on the ring's pucker.

For (2S,4S)-4-methoxyproline (the L-enantiomer), it has been shown that the methoxy group restores a prototypical Cγ-endo pucker. This contrasts with (2S,4R)-4-hydroxyproline, which favors a Cγ-exo pucker. The ring pucker is strongly correlated with the cis/trans isomerization of the preceding peptide bond, a key determinant of peptide secondary structure. yonsei.ac.kr

β-Turns: D-Proline is a well-known and powerful inducer of β-turns, particularly type II' β-turns, when placed at the i+1 position of the turn sequence. The incorporation of this compound is expected to preserve or even enhance this turn-inducing property. The defined Cγ-endo pucker imposed by the 4-methoxy group can pre-organize the peptide backbone into a conformation that is highly amenable to forming a tight, stable β-turn. This makes it an excellent building block for designing structured peptidomimetics. nih.gov

Mimicry of Biological Recognition Motifs

Many critical biological processes, such as protein-protein interactions, are mediated by specific recognition motifs, which often involve secondary structures like β-turns. nih.gov Because peptides derived from these interaction sites are often flexible and easily degraded, there is great interest in developing conformationally constrained peptidomimetics that can mimic these motifs with higher affinity and stability.

The ability of (4S)-4-methoxy-D-proline to act as a potent β-turn mimic makes it a valuable tool for this purpose. For instance, a β-turn might be the key recognition element for a peptide hormone binding to its receptor. By replacing the natural turn sequence with a dipeptide containing (4S)-4-methoxy-D-proline, one can create a stable, non-natural mimic of this motif.

Research has shown that ethers of D-4-hydroxyproline can be used as β-turn mimics to probe the binding pockets of receptors. By systematically altering the group attached to the oxygen (in this case, a methyl group), it is possible to map the steric and electronic requirements of a receptor's binding site. Therefore, incorporating (4S)-4-methoxy-D-proline into a peptide sequence is a rational design strategy to create peptidomimetics that can effectively mimic the β-turn motifs involved in biological recognition, potentially leading to the development of new therapeutic agents that can modulate protein-protein interactions. nih.govnih.gov

Utility in Creating Branched and Cyclic Peptides

This compound is a specialized synthetic amino acid derivative utilized in peptide chemistry to impart specific structural features. Its incorporation into peptide chains, particularly for the construction of complex architectures like branched and cyclic peptides, is primarily driven by the unique conformational constraints it imposes. The methoxy group at the 4-position and the D-configuration of the proline ring play crucial roles in influencing the peptide's secondary structure.

In the context of cyclic peptides , the conformational rigidity imparted by this compound is highly advantageous. The synthesis of cyclic peptides often involves a critical cyclization step of a linear precursor. The efficiency of this reaction and the conformational outcome of the final cyclic product are heavily dependent on the pre-organization of the linear peptide. By introducing a conformationally constrained residue like 4-methoxy-D-proline, chemists can induce specific turns or bends in the linear precursor, bringing the N- and C-termini into proximity and facilitating the macrocyclization process. nih.govgoogle.com

Research on related 4-substituted proline analogs has demonstrated the significant impact of substituents on the pyrrolidine ring conformation. Specifically, the introduction of an electronegative substituent at the 4S position, such as a methoxy group, can enforce a Cγ-endo ring pucker. nih.gov This specific pucker influences the main-chain torsion angles (φ and ψ) and can stabilize a particular secondary structure, which is a key element in designing cyclic peptides with defined shapes and, consequently, specific biological activities. nih.govnih.gov The process involves standard solid-phase peptide synthesis (SPPS) where the Fmoc-protected 4-methoxy-D-proline is incorporated at the desired position in the linear sequence. youtube.comyoutube.com Following the assembly of the linear peptide, it is cleaved from the resin and subjected to solution-phase cyclization, or the cyclization is performed on-resin.

Conversely, the utility of this compound in creating branched peptides is limited, as it is not a building block that directly facilitates branching. Branched peptides are typically constructed using amino acids that possess a side-chain functional group suitable for orthogonal protection and subsequent elongation, such as the amino group in lysine (B10760008) or ornithine. The methoxy group (-OCH3) on the proline ring is chemically stable and not readily functionalized to serve as an attachment point for a new peptide chain under standard peptide synthesis conditions. Therefore, while this compound can be incorporated into either the main chain or the branches of a pre-formed branched peptide to control its conformation, it does not act as the branching node itself.

The research findings below, while not directly involving this compound in the context of branched or cyclic peptides, illustrate the principles of using modified prolines in peptide synthesis.

| Research Area | Key Finding | Relevance to this compound |

| Proline Editing | A general method for synthesizing peptides with diverse 4-substituted prolines by modifying a hydroxyproline (B1673980) residue post-synthesis on a solid support. nih.govudel.edu | This methodology provides a potential route to synthesize peptides containing 4-methoxy-D-proline, which can then be used as precursors for cyclic peptides. |

| Conformational Studies | O-Methylation of (2S,4S)-4-hydroxyproline to form (2S,4S)-4-methoxyproline eliminates a transannular hydrogen bond and restores a prototypical Cγ-endo pucker, significantly enhancing the stability of collagen triple helices. nih.gov | This demonstrates the powerful conformational directing effect of the 4S-methoxy group, a key attribute for its use in pre-organizing linear peptides for cyclization. |

| Cyclic Peptide Design | The design of cyclic hexapeptides with two proline residues that predominantly adopt the cis conformation, leading to highly defined backbone structures. nih.gov | This highlights the general principle of using proline and its analogs to control the conformation and structure of cyclic peptides. |

Structural and Functional Impact of 4 Methoxy D Proline Incorporation in Model Peptides and Proteins

Modulation of Collagen Triple Helix Stability and Folding Dynamics

The collagen triple helix is a quaternary structure composed of three parallel, left-handed polyproline II-type helices. Its stability is highly dependent on the amino acid sequence, particularly the presence of (2S,4R)-4-hydroxyproline (Hyp) in the Yaa position of the repeating Xaa-Yaa-Gly motif. The stability conferred by Hyp and other 4-substituted L-proline analogs is primarily attributed to stereoelectronic effects that influence the pucker of the pyrrolidine (B122466) ring.

An electronegative substituent in the 4R configuration, such as the hydroxyl in Hyp or a methoxy (B1213986) group in (2S,4R)-4-methoxyproline (Mop), stabilizes a Cγ-exo ring pucker. This pre-organizes the backbone dihedral angles into a conformation that is favorable for incorporation into the collagen triple helix, thereby increasing its thermal stability. Conversely, a 4S substituent, as seen in (2S,4S)-4-fluoroproline, favors a Cγ-endo pucker, which is more suited for the Xaa position. When a 4S-substituted proline is placed in the Yaa position, it destabilizes the triple helix.

The incorporation of (2R, 4S)-4-methoxyproline, the D-enantiomer of the helix-stabilizing (2S, 4R)-Mop, is predicted to be highly destabilizing to the canonical collagen triple helix. Natural collagen strands are composed of L-amino acids, which adopt a left-handed helical twist. The introduction of a D-amino acid would disrupt this helical geometry. While computational studies once suggested that D-amino acids might favorably replace glycine residues, experimental evidence has shown this to be incorrect and that such substitutions are disruptive. nih.gov Therefore, placing (2R, 4S)-4-methoxyproline in any position of the Xaa-Yaa-Gly triad would interrupt the hydrogen bonding pattern and the specific helical parameters required for triple helix formation, leading to a significant decrease in stability and likely preventing proper folding.

| Peptide Sequence | Modification | Melting Temperature (Tm) in °C | Effect on Stability |

|---|---|---|---|

| (Pro-Hyp-Gly)10 | Natural L-Hydroxyproline (4R) | 61 | High Stability (Reference) |

| (Pro-Mop-Gly)10 | L-Methoxyproline (4R) | >61 | Increased Stability |

| (Pro-Pro-Gly)10 | Unmodified L-Proline | 41 | Lower Stability |

| (Pro-hyp-Gly)n | L-Hydroxyproline (4S) | N/A | Destabilizing |

| (Pro-(D)-Mop-Gly)n | D-Methoxyproline (4S) | Predicted << 41 | Highly Destabilizing |

Effects on Elastin-like Peptides and Self-Assembly Properties

Elastin-like peptides (ELPs) are biopolymers inspired by the repetitive hydrophobic sequences found in human tropoelastin, most commonly the Val-Pro-Gly-Xaa-Gly (VPGXG) pentamer. nih.gov These peptides exhibit a characteristic inverse temperature transition, whereby they are soluble in aqueous solution below a certain transition temperature (Tt) but undergo a phase separation and self-assemble into aggregates, a process known as coacervation, above this temperature. nih.gov The structure of the repeating unit, particularly the proline residue, is critical for maintaining the disordered, flexible state below the Tt and for mediating the formation of β-turn structures that are thought to be important for the assembled state.

Studies on elastin model peptides incorporating the L-amino acid (2S,4R)-4-methoxy-proline (Mop) have demonstrated that the introduction of an electronegative group at the 4-position significantly influences both the molecular conformation and the supramolecular self-assembly properties. rsc.org The methoxy group alters the local peptide structure compared to unsubstituted proline. rsc.org

Introducing (2R, 4S)-4-methoxyproline into an ELP sequence composed of L-amino acids would have a profound effect on its self-assembly. D-amino acids are known to be potent inducers of turns or can act as breakers of regular secondary structures. In the context of an ELP, the D-proline derivative would disrupt the repeating β-turn structures formed by the canonical VPGXG sequence. This disruption of the ordered structures necessary for coacervation would likely alter the transition temperature and could potentially inhibit the self-assembly process altogether, depending on the frequency and location of the substitution. This makes the compound a potential tool for finely tuning or preventing the aggregation properties of ELPs. nih.gov

Stereochemical Implications for Peptide and Protein Design

The specific stereochemistry of (2R, 4S)-4-methoxyproline provides a powerful tool for rational peptide and protein design. Its effects stem from two primary sources: the D-configuration at the α-carbon and the S-configuration of the methoxy group at the γ-carbon.

Control of Backbone Conformation: A D-amino acid residue preferentially adopts backbone dihedral angles (φ, ψ) in the left-handed helical region of the Ramachandran plot. When placed in a chain of L-amino acids, this forces a sharp turn in the peptide backbone. D-proline and its derivatives are particularly effective at inducing well-defined β-turns, which are critical structures in many biologically active peptides. This allows for the design of conformationally constrained peptides with higher receptor affinity and specificity.

Control of Pyrrolidine Ring Pucker: The stereochemistry at the C4 position dictates the ring pucker. The (4S) configuration in (2R, 4S)-4-methoxyproline is enantiomeric to the (4R) configuration in the naturally occurring and collagen-stabilizing (2S, 4R)-hydroxyproline. While (2S, 4R)-substituted prolines favor a Cγ-exo pucker, the (2R, 4S) stereoisomer would favor a conformation that is the mirror image, leading to a Cγ-endo pucker preference relative to the D-proline scaffold. This offers a distinct conformational constraint compared to other proline analogs.

Enhanced Proteolytic Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. The incorporation of (2R, 4S)-4-methoxyproline can therefore be used to increase the in vivo half-life of therapeutic peptides.

The unique combination of a D-α-carbon and a 4S-substituent makes (2R, 4S)-4-methoxyproline a valuable building block for creating peptidomimetics with tailored structures, enhanced stability, and specific biological activities.

| Compound | Stereochemistry | Favored Ring Pucker | Effect in L-Peptide Chains |

|---|---|---|---|

| (2S,4R)-4-Methoxyproline (Mop) | L-amino acid, 4R-substituent | Cγ-exo | Stabilizes collagen Yaa position |

| (2S,4S)-4-Methoxyproline (mop) | L-amino acid, 4S-substituent | Cγ-endo | Stabilizes collagen Xaa position |

| (2R,4S)-4-Methoxyproline | D-amino acid, 4S-substituent | Cγ-endo (relative to D-Pro) | Induces turns, disrupts L-helices |

Advanced Spectroscopic and Structural Characterization Methodologies for 4s 1 Fmoc 4 Methoxy D Proline and Its Peptide Conjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation of proline derivatives and their corresponding peptides. It provides detailed information on the local chemical environment of each atom, the puckering of the pyrrolidine (B122466) ring, and the isomeric state of the preceding peptide bond.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy provides precise information about the chemical environment of protons within a molecule. For (4S)-1-Fmoc-4-methoxy-D-proline, the chemical shifts and coupling constants of the pyrrolidine ring protons (α, β, γ, δ) are particularly informative. The presence of the electron-withdrawing methoxy (B1213986) group at the C4 position significantly influences the chemical shifts of the neighboring protons.

Due to the restricted rotation around the Fmoc-N bond, ¹H NMR spectra of Fmoc-protected proline derivatives often show two distinct sets of peaks, corresponding to the cis and trans conformers of the tertiary carbamate. The relative integration of these peaks can be used to determine the conformational equilibrium in a given solvent.

| Proton Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine Hβ, Hγ | 2.05–2.43 (m) |

| Pyrrolidine Hδ | 3.30–3.37 (m) |

| Methoxy (OCH₃) | ~3.3 (s, expected) |

| Pyrrolidine Hδ' | 3.55–3.62 (m) |

| Pyrrolidine Hγ | 3.92–4.01 (m) |

| Pyrrolidine Hα, Fmoc-CH, Fmoc-CH₂ | 4.14–4.41 (m) |

| Fmoc Aromatic | 7.28–7.47 (m) |

| Fmoc Aromatic | 7.61–7.71 (m) |

| Fmoc Aromatic | 7.86–7.94 (m) |

Note: Data is for the analogous L-proline derivative, Fmoc-(2S,4S)-4-methoxyproline, in DMSO-d₆. Chemical shifts are indicative and may vary slightly for the D-proline derivative. nih.gov

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Backbone Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the proline ring carbons, particularly Cβ and Cγ, are highly sensitive to the ring's pucker (endo vs. exo). For 4S-substituted prolines, a Cγ-endo pucker is generally favored. nih.gov The difference in chemical shifts between Cβ and Cγ (Δδβγ) is a key indicator of the cis or trans conformation of the X-Pro bond, where X is the preceding residue or protecting group.

| Carbon Assignment | Representative Chemical Shift (δ, ppm) |

|---|---|

| Pyrrolidine Cβ | 34.0–35.1 |

| Fmoc-CH | 46.6–46.7 |

| Pyrrolidine Cδ | 50.9–51.3 |

| Methoxy (OCH₃) | 55.9 |

| Pyrrolidine Cα | 57.2–57.4 |

| Fmoc-CH₂ | 66.6–66.9 |

| Pyrrolidine Cγ | 77.5–78.4 |

| Fmoc Aromatic | 120.1 |

| Fmoc Aromatic | 125.2–125.3 |

| Fmoc Aromatic | 127.2 |

| Fmoc Aromatic | 127.7 |

| Fmoc Aromatic (quaternary) | 140.7–140.8 |

| Fmoc Aromatic (quaternary) | 143.8 |

| Urethane C=O | 154.0 |

| Carboxyl C=O | 172.6–173.0 |

Note: Data is for the analogous L-proline derivative, Fmoc-(2S,4S)-4-methoxyproline, in DMSO-d₆. The presence of multiple peaks for some carbons reflects the cis/trans isomerism. nih.gov

Advanced NMR Techniques (e.g., NOESY, ROESY) for Structural Determination

Two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining the three-dimensional structure of molecules in solution. These experiments detect through-space correlations between protons that are close to each other (typically <5 Å), independent of through-bond J-couplings. columbia.eduyoutube.com

For this compound, NOESY or ROESY can be used to:

Determine Ring Pucker: The Cγ-endo pucker, expected for a 4S substituent, places the Hγ proton on the opposite face of the ring from the carboxylic acid group. This leads to specific NOE patterns. For instance, a strong NOE between Hα and one of the Hδ protons, and the absence of a strong NOE between Hα and Hβ protons, would support an endo pucker.

Assign cis/trans Isomers: The orientation of the bulky Fmoc group relative to the proline ring differs significantly between the cis and trans carbamate isomers. This results in distinct NOE cross-peaks between the Fmoc protons and the proline ring protons (Hα, Hδ) for each isomer, allowing for unambiguous assignment.

Elucidate Peptide Conformation: When incorporated into a peptide, NOEs between the proline protons and protons of adjacent amino acid residues provide critical distance restraints for calculating the three-dimensional structure of the peptide backbone.

ROESY is particularly useful for medium-sized molecules where the NOE can be close to zero, as the ROE is always positive. columbia.edu

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of Incorporating Peptides

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. springernature.com It is a highly sensitive method for analyzing the secondary structure of peptides and proteins in solution. researchgate.net

Proline-rich sequences often adopt a polyproline II (PPII) helical conformation, which has a characteristic CD spectrum. acs.org A PPII helix formed from L-proline residues typically shows a strong negative band near 204 nm and a weak positive band near 228 nm. researchgate.net For a peptide containing D-proline residues, the CD spectrum is expected to be an inverted mirror image, with a strong positive band near 204 nm and a weak negative band near 228 nm. researchgate.net

The incorporation of this compound into a peptide sequence is expected to strongly influence its secondary structure. The 4S-substituent enforces a Cγ-endo ring pucker, which is compatible with the PPII conformation. nih.gov Therefore, CD spectroscopy can be used to:

Confirm the formation of D-PPII helices in peptides rich in this modified amino acid.

Study the stability of these secondary structures as a function of temperature or solvent conditions.

Investigate how the incorporation of this residue at specific positions can induce or disrupt other secondary structures like β-turns or α-helices.

The characteristic spectroscopic feature that distinguishes a PPII structure from a disordered structure is the presence of a positive peak around 220 nm in the former. nih.gov

X-ray Crystallography for High-Resolution Structural Determination and Absolute Configuration

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic coordinates of a molecule in its solid state. This technique provides unambiguous information about bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.

For this compound, a single-crystal X-ray structure would definitively confirm:

Absolute Configuration: The stereochemistry at both the C2 (D-proline, R configuration) and C4 (S configuration) positions.

Pyrrolidine Ring Pucker: It would provide high-resolution data on the exact pucker of the five-membered ring. Studies on analogous 4S-substituted prolines have shown a strong preference for a Cγ-endo ring pucker. nih.govresearchgate.net

Carbamate Conformation: The conformation of the Fmoc-N bond (cis or trans) in the solid state would be clearly resolved. A crystal structure of a similar compound, Fmoc-4S-(4-iodophenyl)hydroxyproline, revealed a cis Fmoc-proline bond. researchgate.net

Intermolecular Interactions: The analysis would reveal how the molecules pack in the crystal lattice, highlighting intermolecular hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure.

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Ring Pucker | Cγ-endo | Confirms the conformational bias induced by the 4S-substituent. researchgate.net |

| Fmoc-Proline Bond (ω) | Potentially cis (as seen in analogues) | Reveals the solid-state preference of the carbamate bond. researchgate.net |

| Backbone Dihedral Angles (ϕ, ψ) | Consistent with β-turn or extended conformations. | Indicates the inherent conformational preferences of the monomer. researchgate.net |

| Space Group | Chiral (e.g., P2₁) | Confirms the enantiopurity of the crystalline sample. mdpi.com |

Fourier Transform Infrared (FT-IR) Spectroscopy for Amide I/II Band Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for probing the vibrational modes of molecules, providing information on functional groups and molecular structure. In the context of peptides and N-protected amino acids, the amide I and amide II bands are particularly diagnostic of conformation. leibniz-fli.de

Amide I Band (1600–1700 cm⁻¹): This band arises primarily from the C=O stretching vibration of the amide (or carbamate) group. leibniz-fli.deresearchgate.net Its frequency is highly sensitive to hydrogen bonding and the secondary structure of the peptide backbone. For example, α-helices, β-sheets, and β-turns all have characteristic amide I frequencies. nih.gov For this compound, a strong absorption in this region would correspond to the C=O of the Fmoc-carbamate.

FT-IR spectroscopy can be used to monitor conformational changes in peptides containing this compound upon changes in environment, such as hydration or solvent polarity, by observing shifts in the amide I band frequency. researchgate.net

| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Correlation |

|---|---|---|

| Amide I (C=O stretch) | 1600 - 1700 | Highly sensitive to backbone conformation and H-bonding (e.g., β-sheets ~1620-1640 cm⁻¹, α-helix ~1650-1658 cm⁻¹). nih.gov |

| Amide II (N-H bend, C-N stretch) | 1510 - 1580 | Also sensitive to secondary structure; absent for the proline tertiary amide bond itself. researchgate.net |

Comparative Analysis with Other Substituted Proline Derivatives

Distinctions from 4-Hydroxyproline (Hyp) and its Stereoisomers

The most common post-translational modification of proline in animals is the hydroxylation to form (2S,4R)-4-hydroxyproline (Hyp). This modification is critical for the stability of collagen. The key distinction between 4-methoxyproline and 4-hydroxyproline lies in the ability of the hydroxyl group in Hyp to act as a hydrogen bond donor.

In (2S,4S)-4-hydroxyproline (hyp), a diastereomer of Hyp, a transannular hydrogen bond can form between the 4S-hydroxyl group and the ester carbonyl group. nih.gov This interaction leads to a distortion of the main-chain torsion angles that typically accompany a Cγ-endo ring pucker. nih.gov This hydrogen bond also enhances an n→π* interaction, which stabilizes the trans conformation of the preceding peptide bond, giving hyp the unusual combination of a Cγ-endo pucker and a high trans:cis ratio. nih.govacs.org

O-methylation of hyp to form (2S,4S)-4-methoxyproline (mop) eliminates this transannular hydrogen bond. nih.govacs.org The absence of this hydrogen-bonding capability in 4-methoxyproline derivatives restores a more prototypical Cγ-endo pucker. nih.govacs.org This seemingly subtle change has significant consequences for protein stability. For instance, (2S,4S)-methoxyproline residues have been shown to provide more conformational stability to the collagen triple helix than hyp residues. nih.govacs.org This is attributed to the removal of the distorting transannular hydrogen bond. nih.gov

Furthermore, experiments with (2S,4R)-4-methoxyproline have demonstrated that the water bridges formed by the hydroxyl group of Hyp can actually decrease the stability of the collagen triple helix. raineslab.comnih.gov This finding further underscores the significant conformational impact of replacing the hydroxyl group with a methoxy (B1213986) group.

Table 1: Conformational Differences between 4-Hydroxyproline and 4-Methoxyproline

| Feature | (2S,4S)-4-Hydroxyproline (hyp) | (2S,4S)-4-Methoxyproline (mop) |

|---|---|---|

| Hydrogen Bonding | Capable of forming a transannular hydrogen bond. nih.gov | Incapable of forming a transannular hydrogen bond. nih.govacs.org |

| Ring Pucker | Enforces a Cγ-endo ring pucker, but with distorted main-chain torsion angles. nih.govacs.org | Restores a prototypical Cγ-endo pucker. nih.govacs.org |

| Peptide Bond | High trans:cis ratio due to n→π* interaction stabilization. nih.govacs.org | Prototypical trans:cis ratio for a Cγ-endo pucker. |

| Collagen Stability | Can be less stabilizing than mop. nih.gov | Can be more stabilizing than hyp. nih.govacs.org |

Comparison with 4-Fluoroproline (Flp) and Other Halogenated Prolines

4-Fluoroproline (Flp) and other halogenated prolines are valuable tools for probing peptide structure and stability due to the strong inductive effects of the halogen substituents. raineslab.comresearchgate.net The primary distinction between 4-methoxyproline and 4-fluoroproline lies in the nature of the substituent: the methoxy group is larger and less electronegative than the fluorine atom.

The strong electron-withdrawing nature of fluorine in Flp has several consequences:

Enforcement of Ring Pucker: The gauche effect, arising from the electronegativity of the fluorine atom, strongly influences the pucker of the pyrrolidine (B122466) ring. nih.gov

Biasing Peptide Bond Conformation: The inductive effect of the fluoro group can bias the conformation of the preceding peptide bond. raineslab.comresearchgate.net

Acceleration of cis-trans Isomerization: The diminished amidic resonance due to the inductive effect can accelerate the interconversion of cis and trans isomers of the prolyl peptide bond. researchgate.net

In comparative studies, Flp has been shown to increase the stability of certain protein domains where hydrophilic endo-favoring prolines like (4S)-methoxyproline (mop) were destabilizing. raineslab.comnih.gov This difference in stability is partly attributed to the hydrophobic nature of Flp. raineslab.comnih.gov In the context of the collagen triple helix, Flp analogs have demonstrated increased thermostability compared to Hyp, refuting the earlier proposal of stabilizing water-bridges and highlighting the importance of stereoelectronic effects. nih.gov

While both methoxy and fluoro groups are electron-withdrawing, the greater electronegativity of fluorine leads to a more pronounced inductive effect in Flp. nih.gov This results in a stronger preference for a specific ring pucker compared to 4-methoxyproline. The larger size of the methoxy group in 4-methoxyproline also introduces a greater steric effect compared to the smaller fluorine atom in Flp. nih.gov

Table 2: Comparison of 4-Methoxyproline and 4-Fluoroproline

| Feature | 4-Methoxyproline | 4-Fluoroproline |

|---|---|---|

| Electronegativity | Moderately electronegative oxygen. | Highly electronegative fluorine. nih.gov |

| Inductive Effect | Moderate. | Strong. raineslab.comresearchgate.net |

| Steric Bulk | Larger methoxy group. | Smaller fluorine atom. |

| Hydrophobicity | More hydrophilic than Flp. raineslab.comnih.gov | More hydrophobic than mop. raineslab.comnih.gov |

| Influence on Stability | Can be destabilizing in some contexts. raineslab.comnih.gov | Can be stabilizing, partly due to hydrophobicity. raineslab.comnih.gov |

Contrasting Effects of (4S)-Methoxy vs. (4R)-Methoxy Prolines on Peptide Conformation

The stereochemistry at the 4-position of the proline ring is a critical determinant of its conformational preferences. An electron-withdrawing substituent at the 4R position generally favors an exo ring pucker, while a 4S substituent favors an endo ring pucker. nih.gov This is due to the gauche effect, where a gauche relationship between the amide and the electron-withdrawing 4-substituent is favored. nih.gov

Exo Pucker: Associated with more compact secondary structures, such as α-helices and polyproline II (PPII) helices, and tends to stabilize the trans amide bond. nih.govnih.gov

Endo Pucker: Favors a more extended conformation and is strongly associated with the cis imide conformation. nih.govnih.gov

In the context of a collagen triple helix, which is a PPII-like structure, the incorporation of a 4-substituted proline that prefers an exo pucker, such as (4R)-methoxyproline, would be expected to increase stability. nih.gov Conversely, a derivative that favors an endo pucker, like (4S)-methoxyproline, would likely lead to destabilization of the collagen assembly. nih.gov Molecular modeling has shown that a 4S-methoxy group in the Xaa position of a collagen-like peptide is sterically hindered, whereas a 4R-methoxy group in the Yaa position is not. nih.gov

Implications of D-Proline vs. L-Proline Stereochemistry in Peptide Scaffolds

The incorporation of a D-amino acid, such as D-proline, into a peptide chain has profound effects on its structure and proteolytic stability. While most naturally occurring amino acids are in the L-configuration, peptides containing D-amino acids are found in nature and are of significant interest in peptide design.

The cyclic structure of proline, whether L or D, imparts exceptional conformational rigidity compared to other amino acids. gihichem.comwikipedia.org This rigidity restricts the available conformations, with the φ torsion angle being locked at approximately -65° for L-proline and, by extension, a positive value for D-proline. gihichem.comwikipedia.org This can act as a structural disruptor in regular secondary structures like α-helices and β-sheets. gihichem.comwikipedia.org

The key implications of D-proline versus L-proline stereochemistry include:

Proteolytic Stability: Peptides composed of L-amino acids are generally susceptible to degradation by proteases. dovepress.com The incorporation of D-amino acids significantly enhances resistance to proteolysis, as most proteases are stereospecific for L-amino acid substrates. Proline-rich peptides, in general, show some resistance to degradation, and the presence of a D-proline residue would further enhance this stability. nih.gov Post-proline cleaving enzymes (PPCEs) show specificity for the Pro-X bond, and the D-configuration would likely inhibit cleavage. nih.gov

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The practical application of (4S)-1-Fmoc-4-methoxy-D-proline is contingent upon accessible, efficient, and sustainable synthetic methodologies. Current approaches to synthesizing stereochemically complex proline analogues often rely on multi-step procedures starting from commercially available hydroxyproline (B1673980) isomers. nih.gov Future research will likely focus on overcoming these limitations.

Key objectives for future synthetic research include:

Stereoselective Synthesis: Developing highly diastereoselective methods to install the methoxy (B1213986) group at the C4 position with the desired S configuration on a D-proline precursor. This may involve adapting existing methods like Mitsunobu inversions or exploring novel catalytic approaches. nih.gov

Green Chemistry Principles: Replacing hazardous reagents, such as potentially explosive aminosulfur trifluorides sometimes used for fluorination, with more environmentally benign alternatives. nih.gov The focus will be on improving atom economy, reducing solvent waste, and utilizing milder reaction conditions.

Scalability: Designing synthetic routes that are not only efficient on a laboratory scale but also amenable to large-scale production, which is crucial for potential therapeutic applications. nih.gov This involves minimizing chromatographic purifications and utilizing cost-effective starting materials. researchgate.net

| Strategy | Typical Starting Material | Key Reaction Step | Advantages | Challenges for (4S)-methoxy-D-proline |

|---|---|---|---|---|

| Stereospecific Inversion | (2R,4R)-4-Hydroxy-D-proline (trans) | Mitsunobu reaction with methanol (B129727) | Well-established reaction; predictable stereochemical outcome (inversion). nih.govnih.gov | Stoichiometric byproducts; purification from reagents. |

| Nucleophilic Substitution | D-proline derivative with a C4 leaving group (e.g., triflate) | SN2 reaction with methoxide | Potentially high yielding. nih.gov | Requires stereospecific preparation of the precursor; risk of elimination side-products. |

| Catalytic Asymmetric Synthesis | Achiral starting materials | Transition-metal catalyzed functionalization | High atom economy; potential for high enantiomeric and diastereomeric purity. | Development of a specific catalyst system is a significant research undertaking. |

Exploration of this compound in Complex Biomolecular Systems

The unique structural properties of this compound make it an intriguing candidate for incorporation into peptides and proteins to study and manipulate their structure and function. Research in this area will aim to understand its precise impact on biomolecular architecture.

Studies on the related (2S,4S)-4-methoxy-L-proline (mop) have shown that the 4S-methoxy group eliminates the potential for a transannular hydrogen bond seen in hydroxyproline and enforces a Cγ-endo ring pucker. nih.gov This leads to significant stabilization when incorporated into collagen triple helices. nih.gov Future investigations will explore if this compound imparts similar conformational preferences and what the consequences are in different biological contexts. For example, its incorporation into peptides could be used to probe protein-protein interactions, enzyme mechanisms, or the dynamics of protein folding by locking a specific region into a well-defined turn structure.

Integration into Advanced Drug Discovery Platforms as Structural Mimetics

Peptidomimetics—compounds that mimic the structure and function of natural peptides but with improved pharmacological properties—are a cornerstone of modern drug discovery. The rigid, turn-inducing structure of this compound makes it an ideal scaffold for creating such molecules.

By replacing a flexible residue in a bioactive peptide with this constrained D-proline analogue, researchers can lock the peptide into its biologically active conformation. This can lead to:

Enhanced Potency: A more rigid structure can improve binding affinity to the target receptor.

Increased Selectivity: A well-defined conformation can reduce binding to off-target receptors, minimizing side effects.

Improved Metabolic Stability: The unnatural D-amino acid and modified proline ring are less susceptible to degradation by proteases, leading to a longer half-life in the body.

This strategy has been successfully employed with other proline analogues, such as 4-fluoroprolines in the development of thrombin inhibitors. nih.gov Future work will involve systematically substituting this building block into known peptide ligands for targets like GPCRs or integrins to develop next-generation therapeutics. mdpi.com

| Proline Analogue (at C4) | Dominant Ring Pucker | Effect on Preceding Peptide Bond | Potential Application as Mimetic |

|---|---|---|---|

| 4R-Hydroxy (Hyp) | Cγ-exo | Stabilizes trans isomer via n→π* interaction. nih.gov | Stabilizing collagen and β-sheets. |

| 4S-Fluoro (flp) | Cγ-endo | Lowers trans:cis rotational barrier. nih.govnih.gov | Inducing β-turns; enhancing stability. nih.gov |

| 4S-Methoxy (mop) | Cγ-endo | Restores prototypical proline character (less H-bonding). nih.gov | Conformational stabilization in helices. nih.gov |

| 4S-Methoxy-D-proline (Predicted) | Cγ-endo | Induces turn; expected to have low trans:cis ratio. | Highly constrained β- and γ-turn mimetics. iris-biotech.de |

Design of Next-Generation Bioconjugates and Chemical Probes

While the methoxy group itself is not reactive for conjugation, the (4S)-methoxy-D-proline scaffold is a prime candidate for further derivatization to create advanced chemical tools. Future research will focus on developing bifunctional analogues that combine the conformational control of the 4S-methoxy group with a reactive handle for bioconjugation.

For instance, synthetic routes could be designed to install both a 4S-methoxy group and a functionality suitable for "click chemistry," such as an azide (B81097) group. chemimpex.comchemimpex.com This would allow peptides containing this residue to be easily conjugated to reporter molecules (like fluorescent dyes), carrier proteins, or solid supports.

Furthermore, the proline ring can be modified to act as a direct probe of its environment. For example, 4-oxoproline has been developed as a site-specific infrared probe whose vibrational frequency is sensitive to the local electrostatic environment. nih.gov A future research direction could involve the synthesis of this compound with an isotopically labeled methoxy group (e.g., ¹³CH₃O- or CD₃O-). The unique NMR or IR signal of this group could then be used to report on hydration, binding events, or conformational changes in a non-invasive manner.

Q & A

Q. What is the role of (4S)-1-Fmoc-4-methoxy-D-proline in solid-phase peptide synthesis (SPPS)?

this compound is a conformationally constrained proline derivative used to modulate peptide secondary structures during SPPS. The 4-methoxy group enhances steric hindrance, promoting cis-amide bond formation and reducing β-sheet aggregation intermediates. This is critical for synthesizing peptides prone to aggregation, such as amyloidogenic sequences. The Fmoc group enables stepwise deprotection under mild basic conditions (e.g., piperidine), aligning with standard SPPS protocols .

Q. How does the stereochemistry at the 4-position influence peptide folding?

The (4S) configuration introduces a methoxy group in a spatially defined orientation, stabilizing specific backbone dihedral angles (e.g., φ/ψ angles) in peptide chains. This stereochemical control is leveraged to favor helical or turn conformations. For example, in pseudoproline derivatives like FAA4630 (Fmoc-D-Pro(4-N3)-OH), the 4-substituent’s stereochemistry directly impacts hydrophobic interactions and solubility during synthesis .

Q. What solvents are compatible with this compound in SPPS?

The compound is typically dissolved in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM). Pre-dissolving in DMF with 0.1% (v/v) acetic acid improves solubility by protonating residual basic sites. For in vivo applications, ethanol or PBS (pH 7.4) is recommended, though solubility may require sonication or heating to 40°C .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in challenging peptide sequences?